5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the oxadiazole ring.
Reaction Conditions:
Reagents: 4-(Trifluoromethyl)benzohydrazide, carbon disulfide, potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: Several hours, typically 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents under controlled conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Disulfides or sulfonic acids
Reduction: Reduced oxadiazole derivatives
Substitution: Thioethers or other substituted derivatives
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-[4-(Methyl)phenyl]-1,3,4-oxadiazole-2-thiol: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
5-[4-(Chloromethyl)phenyl]-1,3,4-oxadiazole-2-thiol:
Uniqueness
The presence of the trifluoromethyl group in 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGWPFCXHGXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369734 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389120-03-0 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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